

Synthesis of N,N-Dimethylcyclopropanecarboxamide from cyclopropanecarboxylic acid

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Compound of Interest

Compound Name: N,N-Dimethylcyclopropanecarboxamide

Cat. No.: B099434

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Application Notes: Synthesis of N,N-Dimethylcyclopropanecarboxamide

Introduction

N,N-Dimethylcyclopropanecarboxamide is a tertiary amide featuring a cyclopropane ring. The cyclopropane motif is a valuable structural element in medicinal chemistry and drug discovery. Its inherent ring strain and rigidity can impart favorable pharmacological properties to molecules, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved oral bioavailability.[1] Cyclopropane-containing compounds are key components in a variety of therapeutics. For example, the related compound S-(+)-2,2-dimethylcyclopropanecarboxamide serves as a crucial intermediate in the synthesis of Cilastatin, an inhibitor of the enzyme dehydropeptidase-I.[2][3] These applications underscore the importance of robust and well-defined synthetic routes to cyclopropane carboxamides for researchers in drug development.

This document provides detailed protocols for the synthesis of **N,N-Dimethylcyclopropanecarboxamide** from cyclopropanecarboxylic acid, targeting researchers, scientists, and professionals in drug development.

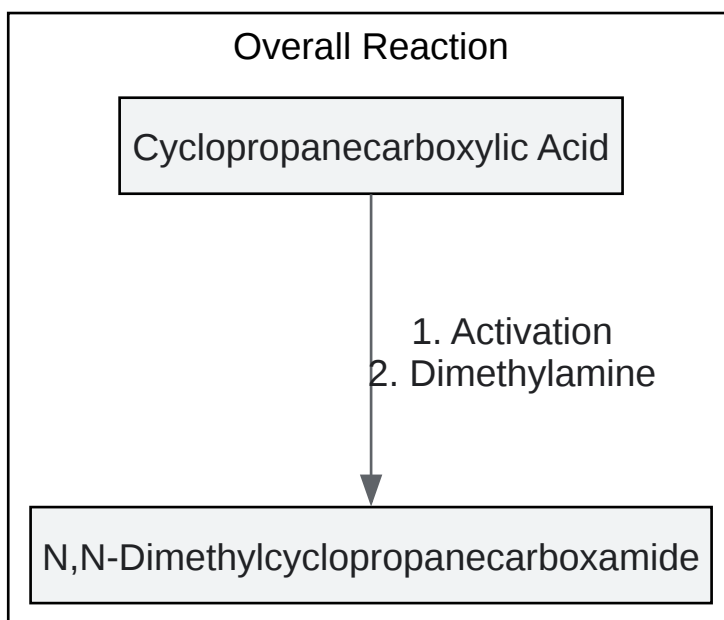
Data Presentation: Synthesis Parameters

The synthesis of **N,N-Dimethylcyclopropanecarboxamide** from cyclopropanecarboxylic acid is typically achieved through a two-step process involving the activation of the carboxylic acid followed by amidation. The most common activation method is the conversion of the carboxylic acid to its corresponding acid chloride.

Parameter	Method A: Thionyl Chloride	Method B: Coupling Agent (EDC/HOBt)
Activation Reagent	Thionyl Chloride (SOCl ₂)	EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
Amine Source	Dimethylamine (gas or solution)	Dimethylamine hydrochloride & Base (e.g., Triethylamine)
Catalyst	N,N-Dimethylformamide (DMF) (catalytic)	Not applicable
Solvent	Dichloromethane (DCM)	Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature	Step 1: Reflux (e.g., 40°C)[2] Step 2: 0°C to Room Temp.	Room Temperature
Reaction Time	Step 1: ~5 hours[2] Step 2: ~2-4 hours	12-24 hours
Workup	Aqueous wash, extraction	Aqueous wash, extraction
Overall Yield	Generally high (>80%)	Variable, often high (>75%)

Reaction Pathway and Workflow Visualization

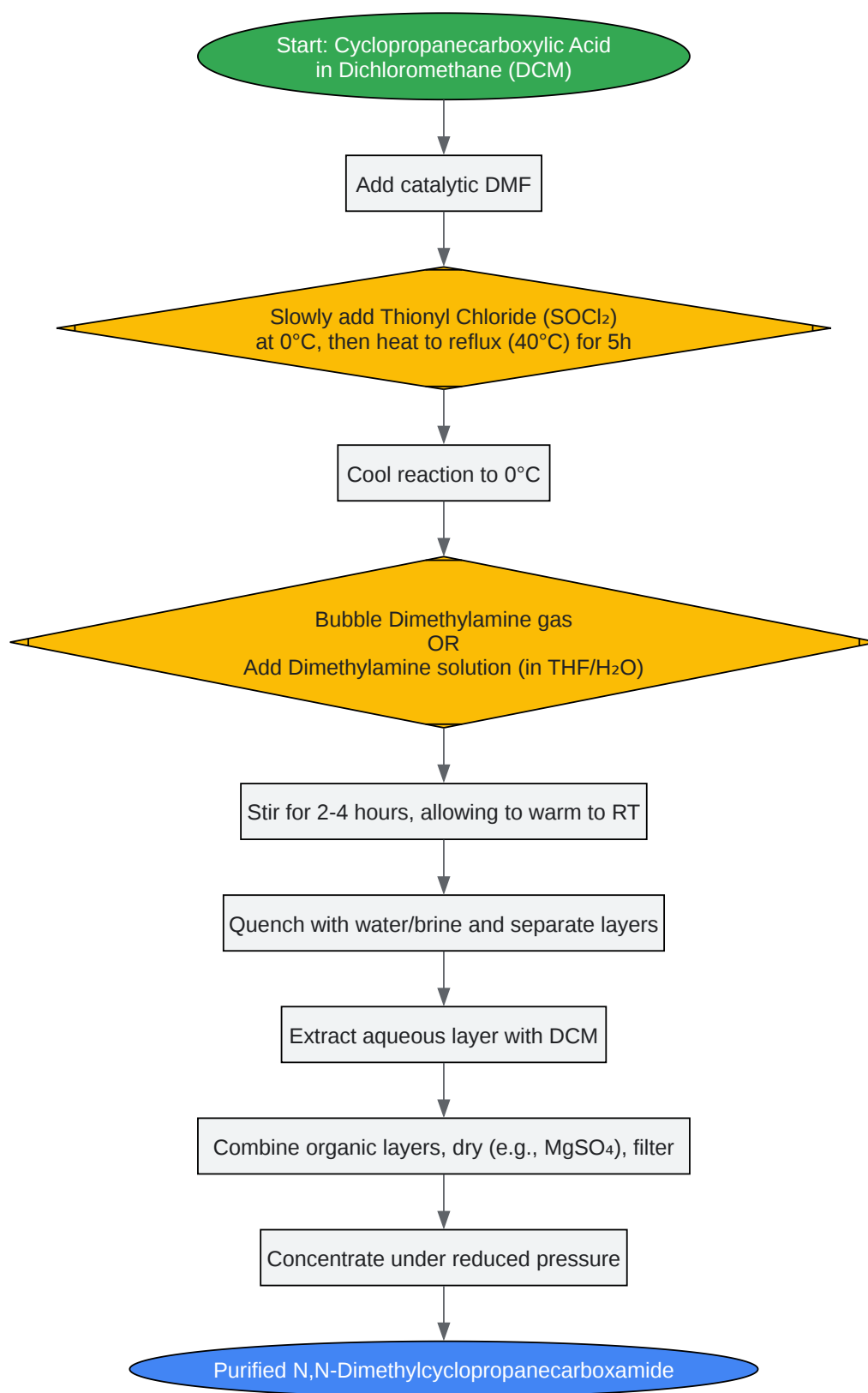
The synthesis generally follows a two-step pathway: activation of the carboxylic acid and subsequent nucleophilic acyl substitution by dimethylamine.



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Caption: Overall synthetic scheme for **N,N-Dimethylcyclopropanecarboxamide**.

A detailed workflow for the common thionyl chloride method is outlined below, from starting materials to the purified product.



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Caption: Experimental workflow for the thionyl chloride mediated synthesis.

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Method A: Synthesis via Acyl Chloride Intermediate

This protocol is adapted from procedures involving the formation of an acyl chloride using thionyl chloride, followed by amidation.^[2]

Materials:

- Cyclopropanecarboxylic acid
- Thionyl chloride (SOCl_2)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM), anhydrous
- Dimethylamine solution (e.g., 2M in THF or 40% in water) or dimethylamine gas
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

Step 1: Formation of Cyclopropanecarbonyl Chloride

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq).

- Dissolve the acid in anhydrous dichloromethane (DCM), using approximately 4-5 mL of solvent per gram of acid.
- Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
- Cool the mixture in an ice bath to 0°C.
- Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution. Gas evolution (HCl and SO₂) will be observed.
- After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40°C) for 5 hours.[2] The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
- After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude cyclopropanecarbonyl chloride is often used directly in the next step.

Step 2: Amidation

- Dissolve the crude cyclopropanecarbonyl chloride from Step 1 in fresh anhydrous DCM and cool the solution to 0°C in an ice bath.
- Slowly add a solution of dimethylamine (2.2 - 2.5 eq) to the stirred acid chloride solution. A white precipitate (dimethylammonium chloride) will form.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
- Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude **N,N-Dimethylcyclopropanecarboxamide**.

- The product can be further purified by vacuum distillation or column chromatography if necessary.

Method B: Synthesis using a Peptide Coupling Agent

This protocol uses a standard peptide coupling agent, which avoids the need for thionyl chloride. This method is often preferred for its milder conditions.

Materials:

- Cyclopropanecarboxylic acid
- Dimethylamine hydrochloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt) or an equivalent coupling additive
- A tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Dimethylformamide (DMF)
- 1M HCl solution
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 eq), dimethylamine hydrochloride (1.1 eq), and HOBt (1.1 eq) in DCM or DMF.
- Add triethylamine (TEA) or another suitable tertiary amine base (2.2 eq) to the mixture and stir for 10-15 minutes at room temperature. The base neutralizes the hydrochloride salt and the HOBt.

- Add EDC (1.2 eq) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Once the reaction is complete, dilute the mixture with DCM (if DMF was used as the solvent).
- Wash the organic solution sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or vacuum distillation to obtain pure **N,N-Dimethylcyclopropanecarboxamide**.

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